molecular formula C15H17F3N4O2S B2872139 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1797224-65-7

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2872139
CAS No.: 1797224-65-7
M. Wt: 374.38
InChI Key: ZWCLFQZOJWXNML-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F3N4O2S and its molecular weight is 374.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide serves as a versatile building block in the synthesis of novel chemical compounds with significant biological activities. The compound has been utilized in the creation of a wide array of heterocyclic compounds, including triazepines, pyrimidines, and azoles, demonstrating good antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Furthermore, its derivatization has led to the development of compounds showing promising antibacterial and antifungal properties, with some compounds outperforming reference drugs in terms of minimum inhibitory concentration (MIC) values (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Docking and Bioassay Studies

This chemical entity has been part of molecular docking and bioassay studies to explore its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although one specific study indicated that a compound derived from this compound did not show inhibition potency for COX-1 or COX-2 enzymes, its structural analysis and interaction with the COX-2 enzyme provide valuable insights for the development of new therapeutic agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Antioxidant and Enzyme Inhibitory Profile

Compounds derived from this compound have been investigated for their antioxidant properties and their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The research demonstrates that these benzenesulfonamides exhibit moderate antioxidant activity and significant enzyme inhibition, indicating their potential in therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Catalytic Synthesis and Coordination Chemistry

The compound has also played a role in the catalytic synthesis of novel chemical structures, such as N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the efficiency of using specific catalysts under solvent-free conditions. This approach not only optimizes the synthesis process but also expands the library of sulfonamide-based compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014). Additionally, mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activities, further underscoring the diverse applications of this chemical in medicinal chemistry (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c1-10-7-12(21-14(20-10)22(2)3)9-19-25(23,24)13-6-4-5-11(8-13)15(16,17)18/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCLFQZOJWXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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